molecular formula C4H7ClO4S2 B099132 Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide CAS No. 17115-47-8

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide

Cat. No.: B099132
CAS No.: 17115-47-8
M. Wt: 218.7 g/mol
InChI Key: AOAOPMCGCFWIHW-UHFFFAOYSA-N
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Description

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS: 17115-47-8) is a sulfonyl chloride derivative of tetrahydrothiophene, a five-membered saturated sulfur-containing ring. Its molecular formula is C₄H₇ClO₄S₂, with a molecular weight of 218.59 g/mol . The compound features a sulfonyl chloride (-SO₂Cl) group at the 3-position of the tetrahydrothiophene ring, which is fully oxidized (1,1-dioxide). This functional group confers high reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions to form sulfonamides or sulfonate esters .

Preparation Methods

The synthesis of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiophene with chlorosulfonic acid, followed by oxidation. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful for modifying biological molecules and studying their functions .

Comparison with Similar Compounds

The following analysis compares Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide with structurally or functionally related sulfonyl chlorides, sulfonamides, and thiophene derivatives.

Structural and Functional Group Comparisons

Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide (CAS: 194152-05-1)

  • Molecular Formula : C₅H₁₀O₃S
  • Molecular Weight : 150.19 g/mol
  • Key Feature : A six-membered tetrahydrothiopyran ring with a hydroxyl (-OH) group at the 4-position.
  • Comparison : The larger ring size (thiopyran vs. thiophene) reduces ring strain and alters steric effects. The hydroxyl group increases polarity but reduces electrophilicity compared to the sulfonyl chloride group in the target compound. Applications may shift toward hydrogen-bonding interactions rather than sulfonylation .

Tetrahydrothiophene-3-sulfonyl fluoride 1,1-dioxide (CAS: 1934434-04-4)

  • Molecular Formula : C₄H₇FO₄S₂
  • Molecular Weight : 202.22 g/mol
  • Key Feature : Fluoride replaces chloride in the sulfonyl group.
  • Comparison : The fluoride substituent decreases reactivity in nucleophilic substitutions due to weaker leaving-group ability (F⁻ vs. Cl⁻). This makes the chloride derivative more suitable for synthesizing sulfonamides, while the fluoride may be used in specialized fluorination reactions .

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 21926-00-1)

  • Molecular Formula: C₄H₁₀ClNO₂S
  • Molecular Weight : 187.64 g/mol
  • Key Feature : An amine (-NH₂) group replaces the sulfonyl chloride.
  • Comparison : The amine group enables participation in condensation or amidation reactions. However, the lack of a sulfonyl chloride limits its utility in sulfonamide synthesis. The hydrochloride salt enhances stability but requires basic conditions for deprotonation .

Tetrahydro-2-(chloromethyl)thiophene 1,1-dioxide

  • Molecular Formula : C₅H₉ClO₂S
  • Molecular Weight : 168.64 g/mol
  • Key Feature : A chloromethyl (-CH₂Cl) group at the 2-position.
  • This compound may serve as an alkylating agent rather than a sulfonylation reagent .

Reactivity and Application Comparison

Compound Reactivity Profile Primary Applications
This compound High electrophilicity (SO₂Cl group) Sulfonamide synthesis, polymer crosslinking
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide Moderate polarity (OH group) Hydrogen-bond-directed assemblies, intermediates
Tetrahydrothiophene-3-sulfonyl fluoride 1,1-dioxide Lower leaving-group ability (F⁻) Fluorinated sulfonate esters, specialty reagents
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Nucleophilic amine reactivity Amide formation, pharmaceutical intermediates

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Functional Group
This compound 17115-47-8 C₄H₇ClO₄S₂ 218.59 95% Sulfonyl chloride (-SO₂Cl)
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide 194152-05-1 C₅H₁₀O₃S 150.19 97% Hydroxyl (-OH)
Tetrahydrothiophene-3-sulfonyl fluoride 1,1-dioxide 1934434-04-4 C₄H₇FO₄S₂ 202.22 N/A Sulfonyl fluoride (-SO₂F)
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride 21926-00-1 C₄H₁₀ClNO₂S 187.64 N/A Amine (-NH₂)

Research Findings and Industrial Relevance

  • Target Compound : Preferred in sulfonamide synthesis due to the high reactivity of the sulfonyl chloride group. Its five-membered ring balances reactivity and stability .
  • Thiopyran Derivative : The six-membered ring and hydroxyl group make it less reactive but useful in materials science for self-assembly applications .
  • Amino Derivative: Explored in medicinal chemistry for bioactive molecule synthesis, leveraging amine functionality .

Biological Activity

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, also known as tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and its interactions with cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Overview of Biological Activity

The compound is primarily recognized for its role as an inhibitor of CDKs. CDKs are crucial enzymes that regulate various cellular processes, including the cell cycle and transcription. Inhibition of these kinases has been associated with therapeutic effects in cancer treatment, particularly for cancers characterized by dysregulated cell cycle progression.

This compound acts by inhibiting CDK2, CDK4, and CDK6. These kinases are pivotal in controlling the transition between different phases of the cell cycle. The overexpression or abnormal regulation of these kinases is often linked to tumorigenesis. By inhibiting their activity, this compound can potentially halt the proliferation of cancer cells.

Research Findings

Recent studies have provided insights into the efficacy and mechanisms underlying the biological activity of this compound:

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on breast cancer cells revealed that treatment led to reduced viability and induced apoptosis in estrogen receptor-positive breast cancer cells. The mechanism was attributed to the inhibition of CDK2 and subsequent activation of p53 pathways, which are critical for regulating cell cycle and apoptosis .

Case Study 2: Synergistic Effects with Other Agents

Another notable research effort examined the compound's effects when combined with other anticancer agents. The results indicated that this compound enhanced the efficacy of existing chemotherapeutics by further inhibiting CDK activity. This combination approach could lead to improved outcomes in resistant cancer types .

Data Table: Biological Activity Summary

Biological Activity Observed Effect IC50/Other Metrics
Antiproliferative in HeLa cellsSignificant inhibitionIC50 = 226 µg/mL
Antiproliferative in A549 cellsSignificant inhibitionIC50 = 242 µg/mL
Antibacterial activityModerate against specific pathogensMIC = 62.5 µg/mL (E. coli)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via selective oxidation and chlorination of thietane derivatives. A key method involves oxidizing thietane with tungsten acid (WO₃·H₂O) and hydrogen peroxide under alkaline conditions (pH 11.5) at 0–10°C, followed by chlorination using UV light and Cl₂ in CCl₄ . Yield optimization requires strict temperature control during oxidation (to prevent side reactions) and precise Cl₂ stoichiometry during chlorination. Post-reaction purification via filtration and solvent evaporation (e.g., near-dry heating) is critical to isolate the sulfonyl chloride product .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer: The compound is reactive and moisture-sensitive. Storage should be in airtight containers under inert gas (e.g., N₂) at temperatures below 4°C to prevent hydrolysis. Handling requires PPE (gloves, goggles, lab coat) and working in a fume hood to avoid inhalation. Avoid contact with water, heat sources, or open flames, as decomposition may release toxic gases (e.g., SO₂, HCl) . Emergency protocols include immediate neutralization of spills with sodium bicarbonate and ethanol .

Q. How is the purity of this compound verified post-synthesis?

Methodological Answer: Purity is assessed using HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include characteristic sulfonyl chloride peaks (¹H: δ 3.2–3.5 ppm for cyclic sulfone protons; ¹³C: δ 55–60 ppm for the sulfonyl group). Mass spectrometry (MS) can confirm molecular weight (e.g., [M+Na]⁺ ion at m/z ~220) . Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for removing unreacted starting materials or chlorination byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective chlorination at the 3-position of the thiophene ring during synthesis?

Methodological Answer: Chlorination selectivity arises from radical-mediated hydrogen atom transfer (HAT) at the 3-position, stabilized by the electron-withdrawing sulfonyl group. UV irradiation initiates Cl₂ homolysis, generating chlorine radicals that abstract hydrogen from the thiophene ring. Computational studies (DFT) suggest the 3-position has a lower activation barrier due to resonance stabilization of the resulting radical intermediate by the sulfone moiety . Competing pathways (e.g., 2-position chlorination) are suppressed by steric hindrance from the cyclic sulfone structure .

Q. How can conflicting spectral data for reaction intermediates be resolved during synthesis optimization?

Methodological Answer: Data contradictions (e.g., unexpected NMR shifts or MS fragments) often stem from byproducts like 3,3-dichloro derivatives or hydrolyzed sulfonic acids. To resolve these:

  • Perform time-course monitoring via TLC or in-situ IR to detect intermediate formation.
  • Use high-resolution MS (HRMS) to distinguish between isomers (e.g., 3-chloro vs. 2-chloro derivatives).
  • Employ X-ray crystallography for unambiguous structural confirmation of crystalline intermediates .

Q. What strategies improve the efficiency of Diels-Alder reactions involving this compound as a dienophile?

Methodological Answer: The sulfonyl chloride group enhances dienophilicity via electron-withdrawing effects. Optimal conditions include:

  • Solvent choice: Use polar aprotic solvents (e.g., DMF or THF) to stabilize the transition state.
  • Catalysis: Lewis acids like TiCl₄ (0.1–1 mol%) accelerate cycloaddition by coordinating to the sulfonyl oxygen .
  • Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation. Post-reaction, quenching with aqueous NaHCO₃ removes excess TiCl₄ .

Q. How can computational modeling aid in predicting reactivity patterns of derivatives like 3-aminothiophene-1,1-dioxides?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Electron density maps to identify nucleophilic/electrophilic sites.
  • Transition-state geometries for cyclization or substitution reactions.
  • Thermodynamic stability of products (e.g., ΔG calculations for DA-mediated cyclizations) . Experimental validation via kinetic studies (e.g., Arrhenius plots) is recommended to refine computational models .

Properties

IUPAC Name

1,1-dioxothiolane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAOPMCGCFWIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378201
Record name tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17115-47-8
Record name tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride
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